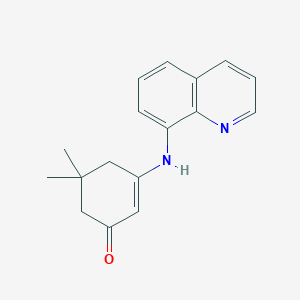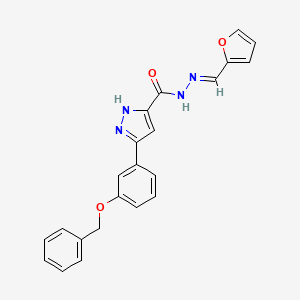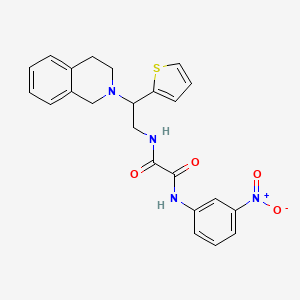
5,5-Dimethyl-3-(8-quinolylamino)cyclohex-2-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-3-(8-quinolylamino)cyclohex-2-EN-1-one is a chemical compound with the molecular formula C14H23NO . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: InChI=1S/C14H23NO/c1-14(2)9-12(8-13(16)10-14)15-11-6-4-3-5-7-11/h8,11,15H,3-7,9-10H2,1-2H3 . This InChI code provides a standard way to encode the molecule’s structure using a textual string.Physical and Chemical Properties Analysis
The molecular weight of this compound is 221.3385 . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Research has explored the synthesis and structural properties of compounds related to 5,5-Dimethyl-3-(8-quinolylamino)cyclohex-2-EN-1-one. For instance, Hens, Mondal, and Rajak (2013) focused on mononuclear Zn(ii) complexes with a similar structure, revealing their strong binding ability and ratiometric response to Zn(2+) ions. This study highlights the potential of these compounds in metal ion sensing and fluorescence enhancement upon complexation (Hens, Mondal, & Rajak, 2013).
Pharmaceutical Synthesis Applications
Yermolayev et al. (2008) described the synthesis of N1-substituted hexahydro-3-quinolinecarboxamides, analogous to known pharmaceuticals. This underscores the potential application of similar compounds in drug synthesis (Yermolayev et al., 2008).
Exploration of Properties
Fatima et al. (2021) explored the properties of 5,5-dimethyl 3-amino-cyclohex-2-en-1-one, a derivative of the compound , through experimental and theoretical studies. This research offers insights into molecular properties that can guide pharmaceutical and material science applications (Fatima et al., 2021).
Novel Synthesis and Analysis Techniques
Research by Fatma, Bishnoi, and Verma (2015) on novel synthesis methods for related compounds highlights advancements in molecular geometry, chemical reactivity, and thermodynamic properties. This study contributes to the understanding of synthesis techniques and the properties of these compounds (Fatma, Bishnoi, & Verma, 2015).
Anticancer Research
Wang et al. (2009) and Ghorab et al. (2008) have conducted studies on novel synthetic makaluvamine analogues and quinolines, respectively, revealing their potential as anticancer agents. These studies indicate the promise of compounds related to this compound in oncology research (Wang et al., 2009); (Ghorab et al., 2008).
Metal Complexation Studies
Enders et al. (2001) investigated the complexation behavior of compounds with a structure related to this compound. This research enhances the understanding of metal complexation, which is vital in catalysis and material science (Enders et al., 2001).
Olefin Polymerization Catalysis
Enders et al. (2001) also explored chromium(III) complexes as catalysts for olefin polymerization, demonstrating the potential application of these compounds in industrial polymer synthesis (Enders et al., 2001).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5,5-dimethyl-3-(quinolin-8-ylamino)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-17(2)10-13(9-14(20)11-17)19-15-7-3-5-12-6-4-8-18-16(12)15/h3-9,19H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKANFBLVWJQKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC=CC3=C2N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2670205.png)
![4-Methyl-2,6-bis(2-methylprop-2-enyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2670207.png)
![8-(3-chlorophenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2670208.png)
![5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one](/img/structure/B2670211.png)

![N-(benzo[d]thiazol-2-yl)-1-((3-chlorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2670213.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2670215.png)



![2-(Pyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2670220.png)


